molecular formula C14H12N2O3S2 B2766826 N-(3-cyanothiophen-2-yl)-3-ethylsulfonylbenzamide CAS No. 898459-46-6

N-(3-cyanothiophen-2-yl)-3-ethylsulfonylbenzamide

Cat. No. B2766826
CAS RN: 898459-46-6
M. Wt: 320.38
InChI Key: UQTZUVVQEGQSEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide” is a novel heterocyclic amide derivative . It is obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .


Synthesis Analysis

The compound was synthesized by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .


Molecular Structure Analysis

The compound was characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography . The crystal packing of the compound is stabilized by C−H···N and N−H···N hydrogen bonds .


Chemical Reactions Analysis

The compound was investigated computationally using the density functional theory (DFT) method with the B3LYP exchange and correlation functions in conjunction with the 6311++G(d,p) basis set in the gas phase .


Physical And Chemical Properties Analysis

The compound is a heterocyclic amide derivative . More specific physical and chemical properties were not found in the available resources.

Scientific Research Applications

Synthesis and Electrophysiological Activity

The synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides, including compounds with similar structural motifs to N-(3-cyanothiophen-2-yl)-3-ethylsulfonylbenzamide, has demonstrated significant potency in vitro, comparable to sematilide, a selective class III agent. This highlights the potential of these compounds in developing new electrophysiological agents with clinical applications (Morgan et al., 1990).

Cyclization of Nitroketene S,S-Acetals

The fast intramolecular cyclization of nitroketene S,S-acetals tethered to an aromatic ring, producing cyclic orthothioesters and other derivatives, provides a method for the synthesis of complex cyclic structures potentially useful in pharmaceutical development and material science (Coustard, 2001).

Antimicrobial Applications

Novel heterocyclic compounds incorporating sulfamoyl moieties, suitable as antimicrobial agents, have been synthesized, demonstrating the broad potential of N-substituted benzamides in developing new antimicrobial therapies. The study showcases the versatility of these compounds in generating various derivatives with promising antibacterial and antifungal activities (Darwish et al., 2014).

Benzothiazine Derivatives Synthesis

The synthesis of 2-cyano(phenylsulfinyl-, p-nitrophenyl-, or o-nitrophenyl-)methylthiophenyl isocyanides and their subsequent ring closure to 4H-1,4-benzothiazine derivatives showcases a pathway for creating structurally diverse benzothiazines. This methodology could be relevant for the synthesis of compounds related to N-(3-cyanothiophen-2-yl)-3-ethylsulfonylbenzamide for applications in medicinal chemistry and material science (Kobayashi et al., 2006).

Catalytic and Electro-catalytic Applications

Poly(3,4-ethylenedioxythiophene) films, incorporating metal particle catalysts and cyano-borohydride, have demonstrated catalytic activity in hydrogenation and electro-oxidation reactions. This application suggests the potential for incorporating N-(3-cyanothiophen-2-yl)-3-ethylsulfonylbenzamide-related structures in catalyst design for various industrial processes (Sivakumar & Phani, 2011).

properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-3-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S2/c1-2-21(18,19)12-5-3-4-10(8-12)13(17)16-14-11(9-15)6-7-20-14/h3-8H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTZUVVQEGQSEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyanothiophen-2-yl)-3-(ethylsulfonyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.